molecular formula C19H13ClN2S3 B2617555 6-[(4-chlorophenyl)sulfanyl]-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene CAS No. 478030-02-3

6-[(4-chlorophenyl)sulfanyl]-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene

Cat. No.: B2617555
CAS No.: 478030-02-3
M. Wt: 400.96
InChI Key: MXWNPBZNUBNYHW-UHFFFAOYSA-N
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Description

6-[(4-chlorophenyl)sulfanyl]-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene is a useful research compound. Its molecular formula is C19H13ClN2S3 and its molecular weight is 400.96. The purity is usually 95%.
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Biological Activity

The compound 6-[(4-chlorophenyl)sulfanyl]-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene is a complex organic molecule with significant potential in biological applications. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN3S3C_{19}H_{20}ClN_3S_3, with a molecular weight of approximately 404.9 g/mol. The compound features a tricyclic structure with multiple sulfur atoms, which are often associated with biological activity due to their roles in various biochemical processes.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit notable antibacterial properties . For instance:

  • In vitro studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while weaker effects were observed against other bacterial strains tested .
  • The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities :

  • It demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes. This suggests potential applications in treating conditions like Alzheimer's disease and certain gastrointestinal disorders .

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties :

  • Similar compounds in the class have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. For example, some derivatives exhibited IC50 values as low as 6.2 μM against HCT-116 cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Proteins : Docking studies suggest that the compound can interact with various amino acids in target proteins, potentially altering their function.
  • Binding Affinity : Studies involving bovine serum albumin (BSA) indicate significant binding interactions that may enhance its pharmacological effectiveness .
  • Cell Membrane Disruption : The presence of sulfur atoms in the structure is likely crucial for disrupting bacterial cell membranes or interfering with cellular processes in cancer cells.

Case Studies and Research Findings

StudyFindings
Wani et al., 2017Reported strong antibacterial activity against Bacillus subtilis and Salmonella typhi; effective AChE inhibitor .
PMC7412134Identified cytotoxicity against MCF-7 and HCT-116 cell lines; potential for further development as an anticancer agent .
PubChemProvided structural data supporting the pharmacological properties linked to the compound's unique tricyclic structure .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2S3/c1-2-11-23-19-21-16-14-5-3-4-6-15(14)25-17(16)18(22-19)24-13-9-7-12(20)8-10-13/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWNPBZNUBNYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(=N1)SC3=CC=C(C=C3)Cl)SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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